ALXR-agonist-6

Description

Properties

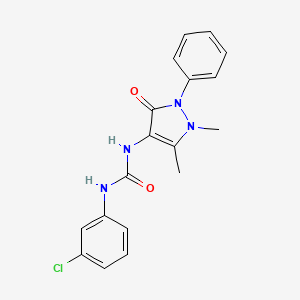

IUPAC Name |

1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O2/c1-12-16(21-18(25)20-14-8-6-7-13(19)11-14)17(24)23(22(12)2)15-9-4-3-5-10-15/h3-11H,1-2H3,(H2,20,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGPQBMQOCCMSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360285 |

Source

|

| Record name | 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325850-26-8 |

Source

|

| Record name | 1-(3-chlorophenyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pro-Resolving Power of ALXR Agonists: A Deep Dive into their Mechanism of Action in Neutrophils

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ALX/FPR2 receptor, a G-protein coupled receptor expressed on neutrophils, has emerged as a critical regulator of the inflammatory response. Its activation by a diverse range of agonists can initiate both pro- and anti-inflammatory signaling cascades, highlighting its potential as a therapeutic target for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of ALXR agonists in neutrophils, with a focus on their role in promoting the resolution of inflammation. We delve into the downstream signaling pathways, the modulation of key neutrophil functions, and provide detailed experimental protocols for studying these effects.

The ALX/FPR2 Receptor: A Dual-Faced Regulator of Neutrophil Function

The ALX/FPR2 receptor, also known as the lipoxin A4 receptor, is a promiscuous receptor that binds to a variety of structurally diverse ligands, including endogenous lipids like Lipoxin A4 (LXA4), proteins such as Annexin A1 (AnxA1), and synthetic peptides like WKYMVm. This promiscuity allows the receptor to mediate a wide array of cellular responses, often with opposing effects. The specific functional outcome of ALX/FPR2 activation is thought to be dependent on the specific agonist, its concentration, and the inflammatory context.

Key ALXR Agonists and their Effects on Neutrophil Function

The following table summarizes the effects of well-characterized ALXR agonists on key neutrophil functions. It is important to note that while the term "ALXR-agonist-6" was specified, a specific agonist with this designation could not be identified in the current literature. Therefore, this guide focuses on the actions of established ALXR agonists.

| Agonist | Chemotaxis | Phagocytosis | Degranulation | ROS Production | NETosis | Apoptosis |

| Lipoxin A4 (LXA4) | Inhibition | Promotion | Inhibition | Inhibition | Inhibition | Promotion |

| Annexin A1 (AnxA1) | Inhibition | Promotion | Inhibition | Inhibition | Inhibition | Promotion |

| Ac2-26 (AnxA1 peptide) | Inhibition | Promotion | Inhibition | Inhibition | Inhibition | Promotion |

| WKYMVm | Promotion | Promotion | Promotion | Promotion | Promotion | - |

| Serum Amyloid A (SAA) | Promotion | - | Promotion | Promotion | Promotion | Inhibition |

Quantitative Data on ALXR Agonist Activity

The following tables provide a summary of the available quantitative data for the effects of various ALXR agonists on neutrophil functions.

Table 3.1: Chemotaxis

| Agonist | Effect | EC50/IC50 | Citation |

| WKYMVm | Promotion | 75 pM (Ca2+ mobilization) | [1] |

| Ac2-26 | Promotion | ~10 µM | [2] |

Table 3.2: Phagocytosis

| Agonist | Effect | EC50/IC50 | Citation |

| Lipoxin A4 | Promotion | Not Found | [3] |

| Ac2-26 | Promotion | Not Found | [4] |

Table 3.3: Degranulation (Elastase/MPO Release)

| Agonist | Effect | EC50/IC50 | Citation |

| Lipoxin A4 | Inhibition | Not Found | [5] |

| WKYMVm | Promotion | Not Found |

Table 3.4: Reactive Oxygen Species (ROS) Production

| Agonist | Effect | EC50/IC50 | Citation |

| Lipoxin A4 | Inhibition | Not Found | [3][6] |

| WKYMVm | Promotion | 38 nM (mouse neutrophils) | [7] |

Table 3.5: Neutrophil Extracellular Trap (NET) Formation (NETosis)

| Agonist | Effect | EC50/IC50 | Citation |

| Lipoxin A4 | Inhibition | Not Found | [3] |

| Ac2-26 | Inhibition | Not Found | [4] |

Table 3.6: Apoptosis

| Agonist | Effect | EC50/IC50 | Citation |

| Lipoxin A4 | Promotion | Not Found | [3][8] |

| Annexin A1 | Promotion | Not Found | [4] |

Signaling Pathways Activated by ALXR Agonists

Activation of the ALX/FPR2 receptor by its agonists initiates a cascade of intracellular signaling events that ultimately dictate the neutrophil's response. The primary signaling pathways implicated include:

-

G-protein Coupling: ALX/FPR2 is a G-protein coupled receptor (GPCR) that can couple to both Gi and Gq proteins, leading to the modulation of adenylyl cyclase activity and intracellular calcium levels, respectively.

-

Calcium Mobilization: Many ALXR agonists, particularly the pro-inflammatory ones, induce a rapid and transient increase in intracellular calcium concentration ([Ca2+]i). This is a key second messenger that activates a variety of downstream effectors.

-

MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, are frequently activated downstream of ALX/FPR2. The specific MAPK pathway activated can be agonist-dependent and plays a crucial role in regulating gene expression, cell survival, and inflammatory responses.

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is another important signaling axis engaged by ALXR agonists. This pathway is a key regulator of cell survival, proliferation, and metabolism.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of ALXR agonists on neutrophil function.

Neutrophil Isolation

A common method for isolating human neutrophils from peripheral blood is density gradient centrifugation using Ficoll-Paque.

Chemotaxis Assay

Neutrophil chemotaxis can be assessed using a Boyden chamber assay.

-

Principle: This assay measures the migration of neutrophils across a porous membrane towards a chemoattractant.

-

Protocol:

-

Isolate neutrophils and label them with a fluorescent dye (e.g., Calcein-AM).

-

Place a chemoattractant (e.g., WKYMVm or fMLP) in the lower chamber of a Boyden chamber apparatus.

-

Add the fluorescently labeled neutrophils to the upper chamber, separated from the lower chamber by a porous membrane (typically 3-5 µm pores).

-

Incubate the chamber at 37°C for 1-2 hours.

-

Quantify the number of neutrophils that have migrated to the lower chamber by measuring the fluorescence intensity.

-

Phagocytosis Assay

Neutrophil phagocytosis can be measured using fluorescently labeled particles (e.g., zymosan or E. coli).

-

Principle: This assay quantifies the engulfment of fluorescent particles by neutrophils.

-

Protocol:

-

Isolate neutrophils and incubate them with fluorescently labeled bioparticles (e.g., FITC-labeled zymosan).

-

After an incubation period (e.g., 30-60 minutes at 37°C), add a quenching solution (e.g., trypan blue) to quench the fluorescence of non-ingested particles.

-

Analyze the fluorescence of the neutrophils using a flow cytometer or a fluorescence microscope. The intensity of the fluorescence is proportional to the amount of phagocytosed material.

-

Degranulation Assay

Neutrophil degranulation can be quantified by measuring the release of granule-specific enzymes, such as myeloperoxidase (MPO) or elastase.

-

Principle: This assay measures the enzymatic activity of proteins released from neutrophil granules upon stimulation.

-

Protocol (MPO release):

-

Isolate neutrophils and pre-incubate them with the ALXR agonist of interest.

-

Stimulate the neutrophils with a secretagogue (e.g., fMLP or PMA).

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Measure the MPO activity in the supernatant using a colorimetric assay. A common substrate for MPO is o-dianisidine, which is oxidized by MPO in the presence of hydrogen peroxide to produce a colored product that can be measured spectrophotometrically.

-

ROS Production Assay

The production of reactive oxygen species (ROS) by neutrophils can be measured using fluorescent probes that are sensitive to oxidation.

-

Principle: This assay utilizes probes that become fluorescent upon oxidation by ROS.

-

Protocol:

-

Isolate neutrophils and load them with a ROS-sensitive fluorescent probe, such as dihydrorhodamine 123 (DHR123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Stimulate the neutrophils with the ALXR agonist.

-

Measure the increase in fluorescence over time using a plate reader or flow cytometer. The rate of fluorescence increase is proportional to the rate of ROS production.

-

NETosis Assay

Neutrophil Extracellular Trap (NET) formation can be visualized and quantified using cell-impermeable DNA dyes.

-

Principle: This assay detects the extracellular DNA that forms the backbone of NETs.

-

Protocol:

-

Isolate neutrophils and seed them in a multi-well plate.

-

Add a cell-impermeable DNA dye, such as Sytox Green, to the wells.

-

Stimulate the neutrophils with the ALXR agonist or a known NET inducer like PMA.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates the release of DNA and the formation of NETs.

-

NETs can also be visualized by fluorescence microscopy after staining with a DNA dye and antibodies against NET-associated proteins like MPO or citrullinated histone H3.

-

Apoptosis Assay

Neutrophil apoptosis can be assessed by detecting changes in the cell membrane and the activation of caspases.

-

Principle: This assay identifies apoptotic cells based on the externalization of phosphatidylserine and the activation of executioner caspases.

-

Protocol (Annexin V/Propidium Iodide Staining):

-

Isolate neutrophils and culture them with the ALXR agonist for a specific time period (e.g., 18-24 hours).

-

Wash the cells and resuspend them in a binding buffer.

-

Add fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters necrotic cells with compromised membranes).

-

Analyze the stained cells by flow cytometry. Apoptotic cells will be Annexin V positive and PI negative, while necrotic cells will be both Annexin V and PI positive.

-

Conclusion

The ALX/FPR2 receptor represents a fascinating and complex signaling hub in neutrophils. The ability of different agonists to elicit distinct, and sometimes opposing, functional responses underscores the potential for developing biased agonists that can selectively promote the pro-resolving functions of this receptor. A thorough understanding of the intricate mechanisms of action of ALXR agonists in neutrophils is paramount for the successful development of novel therapeutics for a wide range of inflammatory disorders. This guide provides a foundational framework for researchers and drug developers to explore this promising therapeutic avenue.

References

- 1. Frontiers | Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils [frontiersin.org]

- 2. Annexin A1 N-terminal derived Peptide ac2-26 exerts chemokinetic effects on human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Annexin A1 and the Resolution of Inflammation: Modulation of Neutrophil Recruitment, Apoptosis, and Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Annexin A1 and the Resolution of Inflammation: Modulation of Neutrophil Recruitment, Apoptosis, and Clearance [ouci.dntb.gov.ua]

- 8. 15-Epi-lipoxin A4 Inhibits Myeloperoxidase Signaling and Enhances Resolution of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ALXR-Agonist-6 in Pro-Resolving Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The resolution of inflammation is an active and highly regulated process essential for tissue homeostasis and the prevention of chronic inflammatory diseases. A key receptor involved in orchestrating this resolution is the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX). FPR2/ALX is a G-protein coupled receptor (GPCR) that, upon activation by endogenous pro-resolving mediators like Lipoxin A4 (LXA4) and Resolvin D1 (RvD1), initiates a cascade of events that collectively dampen inflammation and promote tissue repair.[1][2][3] ALXR-agonist-6 is a synthetic small molecule agonist designed to target and activate the FPR2/ALX receptor, thereby harnessing the body's natural pro-resolving pathways.[2][4] This technical guide provides an in-depth overview of the role of this compound and, more broadly, FPR2/ALX agonists in these critical pathways. Due to the limited publicly available data specifically for this compound, data from the well-characterized selective FPR2/ALX agonist ACT-389949 is included as a representative example to illustrate the quantitative effects of receptor activation.

Core Mechanism of Action: FPR2/ALX Activation

This compound exerts its pro-resolving effects by binding to and activating the FPR2/ALX receptor, which is predominantly expressed on the surface of various immune cells, including neutrophils, monocytes, and macrophages.[5] The activation of this receptor by an agonist initiates a series of intracellular signaling events that shift the cellular response from a pro-inflammatory to a pro-resolving phenotype.

Signaling Pathways

Upon agonist binding, FPR2/ALX activation can trigger multiple downstream signaling cascades. A primary pathway involves the inhibition of pro-inflammatory signaling and the promotion of pro-resolving functions. This is often mediated through G-protein coupling and can involve the modulation of intracellular calcium levels and the activation of downstream kinases.

Quantitative Data on FPR2/ALX Agonist Activity

While specific quantitative data for this compound is limited, the following tables summarize its known activity and provide representative data from the selective FPR2/ALX agonist ACT-389949 to illustrate the expected potency and effects of targeted receptor activation.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Assay | EC50 | Reference |

| Ca²⁺ Flux | CHO cells expressing hFPRL1 | Calcium Mobilization | >10 µM | [3][4][6] |

Table 2: Representative In Vitro Activity of a Selective FPR2/ALX Agonist (ACT-389949)

| Parameter | Cell Type/System | Assay | EC50 | Reference |

| Receptor Internalization | Monocytes | Flow Cytometry | 3 nM | [7][8] |

| β-Arrestin Recruitment | FPR2-expressing cells | β-Arrestin Assay | 20 nM | [1] |

| Respiratory Burst (Superoxide Release) | Neutrophils | NADPH Oxidase Activity | 10 nM | [1] |

Table 3: Representative In Vivo Pharmacodynamic Effects of a Selective FPR2/ALX Agonist (ACT-389949) in Humans

| Biomarker | Effect | Timing | Notes | Reference |

| FPR2/ALX Receptor Internalization | Dose-dependent and long-lasting | Minimum levels at 2-4 hours post-dose | Sustained internalization at higher doses (≥100 mg) up to 24 hours.[9] | [9][10] |

| Pro-inflammatory Cytokines (IL-6, TNF-α) | Transiently upregulated | Only after the first dose | Levels returned to baseline despite continued dosing, suggesting desensitization.[9] | [9][10][11] |

| Anti-inflammatory Cytokine (IL-10) | Transiently upregulated | Only after the first dose | Paralleled the pro-inflammatory cytokine response.[9] | [9] |

| Neutrophil Count in Sputum (LPS Challenge) | No pharmacological effect | At steady state | Suggests a lack of effect on neutrophil recruitment in this model, possibly due to receptor desensitization.[9] | [9][10][11] |

Key Pro-Resolving Functions Mediated by FPR2/ALX Agonists

Activation of FPR2/ALX by agonists like this compound is expected to promote several key cellular functions that are central to the resolution of inflammation.

Inhibition of Neutrophil Migration and Infiltration

A hallmark of acute inflammation is the recruitment of neutrophils to the site of injury or infection. While essential for host defense, excessive or prolonged neutrophil presence can lead to tissue damage. FPR2/ALX agonists have been shown to inhibit neutrophil chemotaxis towards pro-inflammatory stimuli, thereby limiting their accumulation at the inflammatory site.[12][13]

Promotion of Neutrophil Apoptosis

The timely apoptosis (programmed cell death) of neutrophils is a critical step in the resolution of inflammation, preventing the release of their potent and potentially damaging intracellular contents. Activation of FPR2/ALX can modulate signaling pathways that regulate neutrophil survival and apoptosis.

Enhancement of Efferocytosis

Efferocytosis is the process by which apoptotic cells are cleared by phagocytes, primarily macrophages. This is a crucial anti-inflammatory and pro-resolving event. FPR2/ALX agonists enhance the capacity of macrophages to recognize and engulf apoptotic neutrophils.[14] This clearance prevents secondary necrosis and the release of pro-inflammatory mediators, and it also triggers the production of anti-inflammatory and pro-resolving cytokines by the macrophages.

Modulation of Cytokine Production

FPR2/ALX activation can modulate the production of cytokines, key signaling molecules that regulate inflammation. While acute administration of some FPR2/ALX agonists has been observed to transiently increase both pro- and anti-inflammatory cytokines, the overall effect in a chronic inflammatory setting is expected to shift the balance towards a pro-resolving cytokine profile, characterized by decreased levels of pro-inflammatory cytokines like TNF-α and IL-6, and increased levels of anti-inflammatory cytokines like IL-10.[9][15][16]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the pro-resolving activities of FPR2/ALX agonists like this compound.

Protocol 1: In Vitro Neutrophil Migration Assay (Boyden Chamber)

Objective: To quantify the inhibitory effect of an ALXR agonist on neutrophil chemotaxis towards a pro-inflammatory stimulus.

Materials:

-

Human peripheral blood neutrophils (isolated from healthy donors)

-

This compound or other test compounds

-

Chemoattractant (e.g., Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP))

-

Boyden chamber apparatus with polycarbonate filters (e.g., 3-5 µm pore size)

-

Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Cell viability stain (e.g., Trypan Blue)

-

Plate reader for colorimetric or fluorescent detection

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in HBSS to the desired final concentrations.

-

Prepare the chemoattractant (e.g., 10 nM IL-8) in HBSS.

-

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Place the filter membrane over the lower wells.

-

In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Add the pre-incubated neutrophil suspension to the upper wells of the Boyden chamber.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

Quantification of Migration:

-

After incubation, remove the filter. Scrape off the non-migrated cells from the top surface of the filter.

-

Fix and stain the migrated cells on the bottom surface of the filter using a suitable stain (e.g., Diff-Quik).

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

Alternatively, quantify migrated cells by lysing the cells in the lower chamber and measuring the activity of a neutrophil-specific enzyme like myeloperoxidase (MPO).

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control. Determine the IC50 value.

Protocol 2: In Vitro Macrophage Efferocytosis Assay

Objective: To quantify the enhancement of macrophage-mediated clearance of apoptotic neutrophils by an ALXR agonist.

Materials:

-

Human monocyte-derived macrophages (MDMs) or a macrophage cell line (e.g., J774)

-

Human peripheral blood neutrophils

-

This compound or other test compounds

-

Apoptosis-inducing agent (e.g., UV irradiation or staurosporine)

-

Fluorescent labels for neutrophils (e.g., Calcein AM or CFSE) and macrophages (e.g., CellTracker Red)

-

Annexin V/Propidium Iodide (PI) kit for apoptosis confirmation

-

Fluorescence microscope or flow cytometer

Procedure:

-

Macrophage Preparation:

-

Culture human monocytes in the presence of M-CSF for 5-7 days to differentiate into macrophages.

-

Plate the macrophages in a multi-well plate and allow them to adhere.

-

-

Preparation of Apoptotic Neutrophils:

-

Isolate human neutrophils as described in Protocol 1.

-

Label the neutrophils with a green fluorescent dye (e.g., Calcein AM).

-

Induce apoptosis by UV irradiation or treatment with staurosporine. Confirm apoptosis using Annexin V/PI staining and flow cytometry.

-

-

Efferocytosis Assay:

-

Label the adherent macrophages with a red fluorescent dye (e.g., CellTracker Red).

-

Treat the macrophages with various concentrations of this compound or vehicle control for 30 minutes.

-

Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of approximately 5:1 (neutrophils:macrophages).

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

-

Quantification:

-

Gently wash the wells to remove non-engulfed neutrophils.

-

Microscopy: Fix the cells and visualize using a fluorescence microscope. The efferocytosis index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic neutrophil (appearing as yellow/orange cells due to the overlay of red and green fluorescence).

-

Flow Cytometry: Detach the macrophages and analyze by flow cytometry. Quantify the percentage of red-labeled macrophages that are also positive for the green fluorescence from the engulfed neutrophils.

-

-

Data Analysis: Determine the fold-increase in the efferocytosis index or the percentage of efferocytic macrophages in the presence of the ALXR agonist compared to the vehicle control. Calculate the EC50 for efferocytosis enhancement.

Protocol 3: Cytokine Release Assay

Objective: To profile the modulation of cytokine production from immune cells by an ALXR agonist.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a specific immune cell type (e.g., macrophages)

-

This compound or other test compounds

-

Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS))

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Multi-analyte cytokine detection kit (e.g., Luminex-based assay or ELISA array)

Procedure:

-

Cell Preparation:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the cells in a multi-well plate at a density of 1 x 10⁶ cells/mL.

-

-

Cell Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control.

-

In some wells, co-stimulate with a pro-inflammatory agent like LPS (e.g., 100 ng/mL) to assess the agonist's ability to modulate an ongoing inflammatory response.

-

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

Sample Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Analysis:

-

Analyze the supernatant for the levels of a panel of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using a multi-analyte assay according to the manufacturer's instructions.

-

-

Data Analysis: Compare the cytokine concentrations in the supernatants from agonist-treated cells to those from vehicle-treated and/or LPS-stimulated cells.

Conclusion

This compound, as a synthetic agonist of the FPR2/ALX receptor, represents a promising therapeutic strategy for a variety of inflammatory conditions by promoting the active resolution of inflammation. By mimicking the actions of endogenous pro-resolving mediators, it has the potential to inhibit excessive neutrophil infiltration, promote the clearance of apoptotic cells, and modulate the cytokine environment towards a resolving phenotype. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other FPR2/ALX agonists, facilitating the development of novel resolution-promoting therapeutics. Further research is warranted to fully elucidate the specific quantitative effects of this compound and its potential in clinical applications.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Potent hFPRL1 (ALXR) agonists as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ALXR-激动剂-6 | this compound | ALXR激动剂 | CAS 325850-26-8 | 美国InvivoChem [invivochem.cn]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lysosome-Dependent LXR and PPARδ Activation Upon Efferocytosis in Human Macrophages [ouci.dntb.gov.ua]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ACT-389949 | FPR2 agonist | Probechem Biochemicals [probechem.com]

- 9. Biomarker‐guided clinical development of the first‐in‐class anti‐inflammatory FPR2/ALX agonist ACT‐389949 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biomarker-guided clinical development of the first-in-class anti-inflammatory FPR2/ALX agonist ACT-389949 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a potent, selective non-peptide CXCR2 antagonist that inhibits interleukin-8-induced neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GAS6/AXL signaling promotes M2 microglia efferocytosis to alleviate neuroinflammation in sepsis-associated encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LXR agonist inhibits inflammation through regulating MyD88 mRNA alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytokine profiling, pretreatment with anakinra, and tolerance development in platinum-induced mixed hypersensitivity reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

ALXR-Agonist-6 and its Potential Role in Mitigating Cytokine Storms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cytokine storms, characterized by a rampant and excessive release of pro-inflammatory cytokines, represent a life-threatening complication in a variety of diseases, including sepsis, autoimmune disorders, and viral infections. The need for therapeutic agents that can resolve this hyperinflammation without inducing broad immunosuppression is critical. The ALX receptor (ALXR), also known as Formyl Peptide Receptor 2 (FPR2), has emerged as a key player in the endogenous pathways of inflammation resolution. Agonists of this receptor have demonstrated potent anti-inflammatory and pro-resolving effects, positioning them as a promising therapeutic class for conditions involving cytokine storms. This document provides a technical overview of the ALX receptor, its signaling pathways, and the therapeutic potential of its agonists, with a specific focus on the available data for a research compound designated as ALXR-agonist-6. While specific data on this compound's effect on cytokine storms is limited, this guide will leverage data from the broader class of ALXR agonists to build a comprehensive picture of their potential.

Introduction to this compound and the ALX Receptor

This compound (also referred to as compound 36) is a documented agonist of the ALX receptor.[1] Its activity has been characterized by its ability to induce calcium flux in Chinese Hamster Ovary (CHO) cells recombinantly expressing the human ALX receptor (hFPRL1), with a reported half-maximal effective concentration (EC50) of >10 μM.[1] This initial characterization comes from a study focused on the discovery of potent agonists for this receptor as potential anti-inflammatory agents.[2][3][4][5]

The ALX receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in orchestrating the resolution of inflammation. It is expressed on a wide variety of immune cells, including neutrophils, monocytes, and macrophages. The binding of agonists to ALXR initiates a signaling cascade that actively suppresses pro-inflammatory pathways and promotes the clearance of inflammatory debris, thereby facilitating a return to tissue homeostasis.

The ALXR Signaling Pathway and Cytokine Inhibition

Activation of the ALX receptor by its agonists, such as the endogenous lipid mediator Lipoxin A4 (LXA4) or the protein Annexin A1 (AnxA1), triggers a cascade of intracellular events that collectively dampen the inflammatory response.[6][7][8] A key mechanism by which ALXR agonists exert their anti-inflammatory effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a master regulator of the transcription of numerous pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β), which are central components of a cytokine storm.

Quantitative Data on the Efficacy of ALXR Agonists in Cytokine Reduction

| Agonist | Model | Key Cytokines Measured | Results | Reference |

| Lipoxin A4 (LXA4) | LPS-stimulated human peripheral blood mononuclear cells (PBMCs) | TNF-α, IL-1β | Significant reduction in TNF-α and IL-1β production. | |

| Annexin A1 mimetic peptide (Ac2-26) | Carrageenan-induced pleurisy in mice | IL-6, TNF-α | Significant decrease in pleural exudate levels of IL-6 and TNF-α. | [10] |

| Compound 43 (FPR2 agonist) | LPS-stimulated RAW 264.7 macrophages | IL-6 | Significant suppression of LPS-induced IL-6 release. | [10] |

| Resolvin D1 (RvD1) | LPS-challenged mice | TNF-α, IL-6 in serum | Attenuated the increase in serum TNF-α and IL-6 levels. | [11] |

| MR-39 (FPR2 agonist) | LPS-stimulated organotypic hippocampal cultures | TNF-α, IL-1β, IL-6 | Abolished LPS-induced increases in TNF-α, IL-1β, and IL-6. | [12][13] |

Experimental Protocols

In Vivo Model of LPS-Induced Cytokine Storm in Mice

This protocol describes a standard method to induce a systemic inflammatory response in mice, which is a commonly used model for studying cytokine storms.

-

Animals: Use male C57BL/6 mice, 8-10 weeks old. House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

-

Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Saline; Vehicle + LPS; ALXR Agonist + LPS).

-

Agonist Administration: Administer the ALXR agonist (e.g., dissolved in a suitable vehicle like DMSO and then diluted in saline) or vehicle via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose.

-

LPS Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), induce endotoxemia by injecting Lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg, i.p.).

-

Sample Collection: At various time points post-LPS challenge (e.g., 2, 6, 24 hours), collect blood via cardiac puncture under terminal anesthesia.

-

Cytokine Analysis: Separate serum and measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

-

Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare cytokine levels between groups.

In Vitro Assessment of Cytokine Inhibition in Macrophages

This protocol outlines an in vitro experiment to evaluate the direct effect of an ALXR agonist on cytokine production by macrophages.

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in complete DMEM medium at 37°C in a 5% CO2 incubator.

-

Plating: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of the ALXR agonist or vehicle for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 6 or 24 hours).

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentrations of secreted cytokines (e.g., IL-6, TNF-α) in the supernatants using ELISA or a multiplex immunoassay.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity of the compound.

-

Data Analysis: Normalize cytokine concentrations to a control and determine the IC50 of the ALXR agonist for cytokine inhibition.

Calcium Flux Assay in hFPRL1-Expressing CHO Cells

This protocol is based on the initial characterization of this compound.[1]

-

Cell Culture: Culture CHO cells stably expressing the human FPRL1 (ALX) receptor in a suitable growth medium.

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with a calcium-free buffer and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a buffer containing probenecid at 37°C for 1 hour in the dark.

-

Washing: Gently wash the cells to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths.

-

Agonist Addition: Add varying concentrations of the ALXR agonist (e.g., this compound) to the wells.

-

Fluorescence Measurement: Immediately and continuously measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: Determine the EC50 value by plotting the peak fluorescence response against the logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response curve.

Preclinical Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an ALXR agonist's potential to mitigate cytokine storms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Potent hFPRL1 (ALXR) agonists as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Targeting the Annexin A1-FPR2/ALX pathway for host-directed therapy in dengue disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Lipoxin A4 by 5-Lipoxygenase Mediates PPARγ-Dependent, Neuroprotective Effects of Rosiglitazone in Experimental Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The N-Formyl Peptide Receptor 2 (FPR2) Agonist MR-39 Exhibits Anti-Inflammatory Activity in LPS-Stimulated Organotypic Hippocampal Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of ALXR-agonist-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological characterization of ALXR-agonist-6, a selective agonist of the human formyl-peptide-like 1 receptor (hFPRL1), also known as the ALX/FPR2 receptor. This G protein-coupled receptor plays a critical role in the resolution of inflammation, making its agonists promising candidates for novel anti-inflammatory therapeutics. This document provides a comprehensive overview of the available pharmacological data, a plausible synthetic route, detailed experimental protocols for key biological assays, and a visualization of the associated signaling pathways.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active process governed by a variety of mediators, including specialized pro-resolving mediators (SPMs). The ALX/FPR2 receptor is a key G protein-coupled receptor (GPCR) that is activated by several of these pro-resolving ligands, such as Lipoxin A4 and Annexin A1.[1][2] Activation of ALX/FPR2 is known to promote anti-inflammatory and pro-resolving cellular responses, making it an attractive therapeutic target.

This compound, identified as compound 36 in the work by Bürli and colleagues, is a small molecule agonist of the ALX/FPR2 receptor.[3] This guide provides a detailed examination of its discovery and the methodologies used for its characterization.

Discovery and Pharmacological Profile

This compound was identified through screening efforts to discover potent and selective agonists for the hFPRL1 (ALX/FPR2) receptor. The primary goal was to develop novel anti-inflammatory agents.

Quantitative Data

The available pharmacological data for this compound and other relevant ALX/FPR2 agonists are summarized in the table below. This allows for a comparative analysis of their potency and selectivity.

| Compound | Target | Assay Type | EC50 (µM) | Reference |

| This compound (36) | hFPRL1/ALX | Calcium Flux (CHO cells) | >10 | [3] |

| Compound 17b | hFPR1/hFPR2 | Calcium Mobilization | ~0.1-1 | [3] |

| ACT-389949 | FPR2/ALX | Receptor Internalization | 0.003 | [4] |

| WKYMVm | FPR2/ALX | Calcium Flux | ~0.005 | [5] |

| Compound 43 | FPR2/ALX | Calcium Mobilization | ~1-10 | [6] |

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is detailed in the primary literature, a plausible synthetic route can be inferred based on its 3-substituted-2-oxindole core structure and established synthetic methodologies for this class of compounds.

Postulated Synthetic Pathway

The synthesis likely involves the condensation of an isatin derivative with a suitable amine, a common method for generating 3-imino- or 3-amino-oxindole structures.

-

Step 1: Synthesis of Isatin Intermediate. The synthesis would likely begin with the appropriate substituted isatin (1,3-dihydro-2H-indol-2,3-dione).

-

Step 2: Condensation Reaction. The isatin intermediate is then reacted with a substituted aniline, in this case, 4-fluoroaniline, under acidic or thermal conditions to yield the corresponding 3-imino-oxindole derivative.

-

Step 3: Reduction (if necessary). If the final product is a 3-amino-oxindole, a subsequent reduction step of the imine would be required.

A generalized workflow for this type of synthesis is presented below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay is a common method to assess the activation of Gq-coupled GPCRs, such as ALX/FPR2, which leads to an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of this compound in activating the ALX/FPR2 receptor.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing hFPRL1 (ALX/FPR2).

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Probenecid (optional, to prevent dye extrusion).

-

This compound and other test compounds.

-

A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

-

96- or 384-well black-walled, clear-bottom assay plates.

Procedure:

-

Cell Plating: Seed the CHO-hFPRL1 cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate the plate for 1-2 hours at 37°C.[7]

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Assay Measurement: Place the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cell plate and immediately begin measuring the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the compound concentration, and the EC50 value is calculated using a non-linear regression analysis.

Caption: Workflow for the calcium mobilization assay.

Signaling Pathways

The ALX/FPR2 receptor is a GPCR that primarily couples to Gi proteins. Upon agonist binding, it can initiate several downstream signaling cascades that contribute to its pro-resolving and anti-inflammatory effects.

Key Signaling Events:

-

G Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the heterotrimeric Gi protein.

-

Downstream Effectors: The activated G protein subunits can modulate the activity of various downstream effectors, including:

-

Phospholipase C (PLC): Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Including ERK, JNK, and p38 MAPK, which regulate a wide range of cellular processes.[8]

-

-

β-Arrestin Recruitment: Like many GPCRs, agonist binding can also lead to the recruitment of β-arrestins, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.[9]

Caption: ALX/FPR2 receptor signaling pathways.

Conclusion

This compound represents a valuable chemical tool for investigating the biology of the ALX/FPR2 receptor and holds potential as a lead compound for the development of novel anti-inflammatory therapies. This guide has provided a comprehensive overview of its discovery, a plausible synthetic strategy, detailed experimental protocols for its characterization, and a summary of its signaling mechanisms. Further research into the structure-activity relationships of this and related compounds will be crucial for the development of next-generation ALX/FPR2 agonists with improved therapeutic profiles.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ACT-389949 | FPR2 agonist | Probechem Biochemicals [probechem.com]

- 5. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 8. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory signaling through G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the ALX/FPR2 Receptor in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ALX/FPR2 receptor, a G-protein coupled receptor, has emerged as a critical regulator of the inflammatory response. Initially identified for its role in mediating the actions of pro-resolving lipid mediators like lipoxin A4, it is now understood to be a key player in a variety of cellular processes, including chemotaxis, phagocytosis, and cytokine production. Dysregulation of the ALX/FPR2 signaling pathway has been implicated in the pathogenesis of several autoimmune diseases. This technical guide provides an in-depth overview of the function of the ALX/FPR2 receptor in preclinical models of autoimmune diseases, with a focus on experimental protocols, quantitative data, and key signaling pathways.

ALX/FPR2 Receptor and its Ligands in Autoimmunity

The ALX/FPR2 receptor can be activated by a diverse array of ligands, which can trigger either pro-inflammatory or pro-resolving signaling pathways. This dual functionality makes it a complex but attractive target for therapeutic intervention in autoimmune diseases.

Key Endogenous Ligands:

-

Annexin A1 (AnxA1): An endogenous glucocorticoid-regulated protein with potent anti-inflammatory properties. AnxA1 and its N-terminal derived peptides bind to ALX/FPR2 to mediate their effects.[1][2]

-

Lipoxin A4 (LXA4): A specialized pro-resolving mediator (SPM) derived from arachidonic acid. LXA4 binding to ALX/FPR2 is a key step in the resolution of inflammation.[3][4]

-

Resolvin D1 (RvD1): An SPM derived from docosahexaenoic acid (DHA). RvD1 signals through ALX/FPR2 to promote the resolution of inflammation and tissue repair.[5]

-

Serum Amyloid A (SAA): An acute-phase protein that can act as a pro-inflammatory ligand for ALX/FPR2, contributing to the amplification of inflammatory responses in conditions like rheumatoid arthritis.[6][7]

The balance between pro-inflammatory and pro-resolving signals through the ALX/FPR2 receptor is crucial in maintaining immune homeostasis. In autoimmune diseases, this balance is often skewed towards a pro-inflammatory state.

ALX/FPR2 in Models of Rheumatoid Arthritis (RA)

Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. Preclinical models of RA have been instrumental in elucidating the role of ALX/FPR2 in the disease process.

Key Experimental Models:

-

Collagen-Induced Arthritis (CIA): This model is induced by immunization with type II collagen, leading to an autoimmune response against the joint cartilage. It is a widely used model to study the inflammatory and destructive aspects of RA.[8]

-

K/BxN Serum Transfer Arthritis: This model involves the transfer of serum from K/BxN mice, which contain autoantibodies against glucose-6-phosphate isomerase (GPI), into recipient mice. This rapidly induces an inflammatory arthritis that is dependent on innate immune cells.[1][9][10][11]

Function of ALX/FPR2 in RA Models:

Studies using these models have demonstrated a protective role for ALX/FPR2 signaling. Mice deficient in the ALX/FPR2 ortholog (Fpr2/3) exhibit exacerbated arthritis in the K/BxN serum transfer model.[2] Conversely, treatment with ALX/FPR2 agonists has been shown to ameliorate disease severity.

For instance, the synthetic FPR2 agonist, Compound 43, has been shown to reduce clinical disease severity, synovial inflammation, and bone erosion in the K/BxN model.[2] This compound was also found to suppress osteoclastogenesis and the production of pro-inflammatory cytokines like IL-6.[2]

Quantitative Data from RA Models

| Model | Intervention | Key Finding | Quantitative Change | Reference |

| K/BxN Serum Transfer | Fpr2/3 knockout mice | Exacerbated arthritis severity | Increased clinical scores | [2] |

| K/BxN Serum Transfer | Treatment with Compound 43 (FPR2 agonist) | Reduced clinical disease severity | Significant reduction in clinical scores | [2] |

| Collagen-Induced Arthritis | WKYMVm (FPR agonist) treatment | Attenuated paw thickness and clinical scores | Significant decrease in paw swelling and clinical scores | [8] |

| Human RA Patients | Comparison of high vs. low disease activity | ALX/FPR2 expression on CD14+ monocytes | 33.02% in low/remission vs. 8.77% in high/moderate activity | [12] |

ALX/FPR2 in Models of Multiple Sclerosis (MS)

Multiple sclerosis is a chronic, inflammatory, demyelinating disease of the central nervous system (CNS). The most commonly used animal model to study MS is experimental autoimmune encephalomyelitis (EAE).

Key Experimental Model:

-

MOG35-55-Induced EAE: This model is induced in C57BL/6 mice by immunization with a peptide corresponding to amino acids 35-55 of myelin oligodendrocyte glycoprotein (MOG), emulsified in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin.[3][5][13][14][15] This induces a T-cell mediated autoimmune response against the myelin sheath, leading to paralysis.

Function of ALX/FPR2 in EAE:

The role of ALX/FPR2 in EAE is complex and appears to be context-dependent. Studies have shown that Fpr2 mRNA expression is increased in the spinal cord during EAE. Interestingly, FPR2-deficient mice display a delayed onset of EAE, suggesting a pro-inflammatory role for the receptor in the initiation phase of the disease. This is associated with reduced frequencies of Th17 cells in the inflamed spinal cord at the early stage of the disease. However, FPR2 deficiency did not affect the peak severity of EAE.

Conversely, the administration of ALX/FPR2 agonists, such as Resolvin D1 (RvD1), has been shown to be protective. RvD1 treatment can ameliorate EAE by promoting the resolution of inflammation, increasing the number of regulatory T cells (Tregs), and driving macrophage polarization towards an anti-inflammatory phenotype.[16][17]

Quantitative Data from EAE Models

| Model | Intervention | Key Finding | Quantitative Change | Reference |

| MOG35-55 EAE | Fpr2 knockout mice | Delayed onset of EAE | Delayed appearance of clinical signs | |

| MOG35-55 EAE | Fpr2 knockout mice | Reduced Th17 cells in early disease | Decreased percentage of Th17 cells in the spinal cord | |

| EAN (rat model) | RvD1 treatment | Increased Treg cells in sciatic nerves | Significant increase in CD4+Foxp3+ cells | [16] |

| EAN (rat model) | RvD1 treatment | Increased anti-inflammatory macrophages | Significant increase in CD163+ macrophages | [16] |

ALX/FPR2 in Models of Systemic Lupus Erythematosus (SLE)

Systemic lupus erythematosus is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation in multiple organs, including the kidneys.

Key Experimental Model:

-

Pristane-Induced Lupus: A single intraperitoneal injection of pristane, a hydrocarbon oil, into non-autoimmune prone mouse strains like BALB/c induces a lupus-like syndrome.[6][18][19][20] This includes the production of autoantibodies characteristic of SLE (e.g., anti-dsDNA, anti-Sm), and the development of immune-complex mediated glomerulonephritis.[18][20]

Function of ALX/FPR2 in Lupus Models:

Research suggests that a deficiency in pro-resolving mediators that signal through ALX/FPR2 may contribute to the pathogenesis of SLE. Studies have shown that urinary levels of Lipoxin A4 (LXA4) are significantly lower in SLE patients with cardiovascular and neuropsychiatric manifestations.[21] While not a direct study on ALX/FPR2 function in a mouse model, this suggests that impaired ALX/FPR2 signaling could be a factor in disease progression. Further investigation into the direct role of ALX/FPR2 in the pristane-induced lupus model is warranted.

Quantitative Data from Lupus Studies

| Population | Measurement | Key Finding | Quantitative Change | Reference |

| SLE Patients vs. Healthy Controls | Urinary LXA4/creatinine ratio | Significantly higher in SLE patients | p=0.037 | [21] |

| SLE Patients with vs. without Nephritis | Median urinary LXA4/creatinine ratio | Lower in patients with nephritis (not statistically significant) | 0.1 ng/ml vs. 0.3 ng/ml | [21] |

| SLE Patients | Serum LXA4 levels | No significant difference compared to healthy controls | [21] |

Signaling Pathways and Experimental Workflows

ALX/FPR2 Signaling Pathway

The binding of ligands to the ALX/FPR2 receptor can initiate distinct downstream signaling cascades, leading to either pro-inflammatory or pro-resolving outcomes.

Caption: ALX/FPR2 receptor signaling pathways.

Experimental Workflow: MOG35-55-Induced EAE

The induction of EAE in mice is a multi-step process that requires careful preparation and execution.

Caption: Workflow for MOG35-55-induced EAE in mice.

Detailed Experimental Protocols

MOG35-55-Induced Experimental Autoimmune Encephalomyelitis (EAE)

Materials:

-

C57BL/6 mice (female, 8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTx)

-

Sterile Phosphate Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Preparation of MOG35-55/CFA Emulsion:

-

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare CFA by thoroughly mixing.

-

Create an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. Emulsify by repeatedly drawing the mixture into and out of a syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

-

-

Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.

-

-

Pertussis Toxin Administration:

-

Monitoring:

-

Monitor the mice daily for clinical signs of EAE and record their body weight.

-

Clinical Scoring Scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

-

-

K/BxN Serum Transfer Arthritis

Materials:

-

Recipient mice (e.g., C57BL/6, 6-8 weeks old)

-

Pooled serum from arthritic K/BxN mice

-

Syringes and needles

Procedure:

-

Serum Administration:

-

Monitoring:

-

Monitor the mice daily for signs of arthritis.

-

Clinical Scoring Scale (per paw):

-

0: No swelling or redness

-

1: Mild swelling and/or redness of the wrist/ankle or digits

-

2: Moderate swelling and redness of the wrist/ankle

-

3: Severe swelling and redness of the entire paw, including digits

-

-

The total clinical score is the sum of the scores for all four paws (maximum score of 12).

-

Ankle thickness can also be measured using a caliper.[9]

-

Pristane-Induced Lupus

Materials:

-

BALB/c mice (female, 8-12 weeks old)

-

Pristane (2,6,10,14-tetramethylpentadecane)

-

Syringes and needles

Procedure:

-

Pristane Administration:

-

Monitoring and Sample Collection:

-

Monitor the mice for signs of disease, such as weight loss and ascites formation.

-

Collect blood samples at various time points (e.g., monthly) to measure autoantibody levels (e.g., anti-dsDNA, anti-Sm) by ELISA.

-

At the end of the study (typically 6-8 months), harvest organs (e.g., kidneys, spleen) for histological analysis and assessment of immune cell infiltration.

-

Conclusion

The ALX/FPR2 receptor plays a multifaceted and critical role in the regulation of inflammation in autoimmune diseases. Preclinical models have been invaluable in dissecting its complex functions, revealing both pro-inflammatory and pro-resolving activities depending on the specific context and ligand. The data summarized in this guide highlight the therapeutic potential of targeting the ALX/FPR2 pathway. Agonists that promote the pro-resolving functions of the receptor represent a promising avenue for the development of novel therapies for rheumatoid arthritis, multiple sclerosis, and potentially other autoimmune disorders. Further research is needed to fully elucidate the intricate mechanisms governing ALX/FPR2 signaling in different disease states to enable the development of targeted and effective treatments.

References

- 1. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [en.bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. The N-Formyl Peptide Receptors and Rheumatoid Arthritis: A Dangerous Liaison or Confusing Relationship? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of formyl peptide receptor 1 elicits therapeutic effects against collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 10. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 11. Frontiers | K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis [frontiersin.org]

- 12. High CD14+ peripheral monocytes expression of ALX/FPR2 and BLT1 in low disease activity and remission status in rheumatoid arthritis: a piltot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]

- 15. Titration of myelin oligodendrocyte glycoprotein (MOG) - Induced experimental autoimmune encephalomyelitis (EAE) model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Resolvin D1 Programs Inflammation Resolution by Increasing TGF-β Expression Induced by Dying Cell Clearance in Experimental Autoimmune Neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The chemically stable analogue of resolvin D1 ameliorates experimental autoimmune encephalomyelitis by mediating the resolution of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. rupress.org [rupress.org]

- 21. Is Liopxin A4 a Biomarker for Systemic Lupus Erythematosus? - ACR Meeting Abstracts [acrabstracts.org]

- 22. Frontiers | Assessment of mesenchymal stem/stromal cell-based therapy in K/BxN serum transfer-induced arthritis [frontiersin.org]

The Interaction of ALXR-Agonist-6 with the ALX/FPR2 Binding Pocket: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a pivotal role in the regulation of inflammatory responses. Its ability to bind a diverse array of ligands, including both pro-inflammatory and pro-resolving mediators, makes it a highly attractive therapeutic target for a range of inflammatory diseases. ALXR-agonist-6 has been identified as a synthetic agonist for this receptor. This technical guide provides a comprehensive overview of the interaction of agonists, with a focus on this compound, with the ALX/FPR2 binding pocket. It details the structural features of the receptor, quantitative data on agonist interactions, in-depth experimental protocols for characterization, and the downstream signaling pathways.

The ALX/FPR2 Receptor and its Binding Pocket

ALX/FPR2 is a class A GPCR characterized by seven transmembrane helices connected by intracellular and extracellular loops. The receptor's promiscuity in ligand binding is a key feature, allowing it to recognize structurally diverse molecules such as the pro-resolving lipid mediator lipoxin A4, the anti-inflammatory protein annexin A1, and various synthetic small molecules.[1][2]

Recent structural studies, including crystallography and cryo-electron microscopy, have provided significant insights into the architecture of the ALX/FPR2 binding pocket.[3][4] This pocket is located within the transmembrane helical bundle. Several key amino acid residues have been identified as crucial for ligand recognition and receptor activation. These include, but are not limited to:

-

Arginine 201 (R201) and Arginine 205 (R205): These residues are located deep within the binding pocket and are considered essential for the binding of numerous agonists through the formation of salt bridges or hydrogen bonds.[5][6][7]

-

Aspartate 106 (D106) and Aspartate 281 (D281): These negatively charged residues can interact with positively charged moieties on ligands and are implicated in the binding of certain formyl peptides.[3][8] The repulsive or attractive forces generated by these residues can influence ligand specificity.[8]

-

Hydrophobic Residues: A number of hydrophobic residues, such as V105, L164, W254, and F257, line the binding pocket and contribute to the binding of ligands through van der Waals interactions.[6]

The conformation of the binding pocket can change upon agonist binding, leading to the activation of downstream signaling pathways. The specific interactions between an agonist and these key residues are thought to determine the functional outcome, i.e., whether a pro-inflammatory or pro-resolving pathway is initiated.[2]

Quantitative Data on Agonist Interactions

The interaction of agonists with ALX/FPR2 is quantified by their binding affinity (Ki) and their functional potency (EC50 or IC50). This compound has been characterized as an agonist with an EC50 value of greater than 10 μM for calcium flux in Chinese Hamster Ovary (CHO) cells recombinantly expressing the human ALX/FPR2 receptor (hFPRL1).

For comparative purposes, the following table summarizes the binding and functional data for this compound and other representative ALX/FPR2 agonists.

| Agonist | Receptor | Assay Type | Cell Line | Parameter | Value |

| This compound | hFPRL1 | Calcium Flux | CHO | EC50 | >10 µM |

| Lipoxin A4 | ALX/FPR2 | Radioligand Binding | - | Kd | ~0.8 nM |

| Annexin A1 (Ac2-26 peptide) | FPR2/ALX | Calcium Mobilization | HEK293 | EC50 | 10 nM |

| WKYMVm | FPR2 | Calcium Mobilization | - | EC50 | - |

| Compound 43 | FPR2/ALX | Calcium Mobilization | HEK293 | EC50 | 1-3 µM |

| Serum Amyloid A | FPR2/ALX | Calcium Mobilization | HEK293 | EC50 | 0.1 µM |

Experimental Protocols for Characterizing Agonist Interactions

The characterization of agonists targeting ALX/FPR2 involves a suite of in vitro assays to determine binding affinity, functional potency, and downstream cellular responses.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a ligand for its receptor.[9] It typically involves a competition experiment between a labeled ligand (radioligand) and an unlabeled test compound (e.g., this compound).

Protocol:

-

Membrane Preparation:

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]LXA4), and varying concentrations of the unlabeled test compound.

-

Incubate the plate to allow the binding to reach equilibrium.[10]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand.[9]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.[10]

-

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs like ALX/FPR2.[11][12]

Protocol:

-

Cell Preparation:

-

Seed cells expressing ALX/FPR2 into a 96-well black, clear-bottom plate and culture overnight.[12]

-

-

Dye Loading:

-

Agonist Stimulation:

-

Place the plate in a fluorescence plate reader (e.g., FlexStation).

-

Record a baseline fluorescence reading.

-

Add varying concentrations of the agonist (e.g., this compound) to the wells.

-

Immediately measure the change in fluorescence over time.[14]

-

-

Data Analysis:

-

Determine the peak fluorescence intensity for each agonist concentration.

-

Plot the fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Neutrophil Chemotaxis Assay

This assay assesses the ability of an agonist to induce the directed migration of neutrophils, a key physiological response mediated by ALX/FPR2.

Protocol:

-

Neutrophil Isolation:

-

Chemotaxis Setup:

-

Incubation:

-

Incubate the chamber to allow the neutrophils to migrate through the membrane towards the chemoattractant.[16]

-

-

Quantification of Migration:

-

Data Analysis:

-

Plot the number of migrated cells against the agonist concentration to determine the chemotactic index.

-

Signaling Pathways and Experimental Workflows

Activation of ALX/FPR2 by an agonist like this compound initiates a cascade of intracellular signaling events. As a Gi-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. However, ALX/FPR2 can also couple to other G proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.

Below are Graphviz diagrams illustrating the ALX/FPR2 signaling pathway and a typical experimental workflow for agonist characterization.

Caption: ALX/FPR2 Signaling Pathway.

Caption: Experimental Workflow for Agonist Characterization.

Conclusion

The ALX/FPR2 receptor is a complex and multifaceted target for therapeutic intervention in inflammatory diseases. While specific details on the binding mode of this compound are not extensively published, this guide provides a framework for understanding its interaction with the ALX/FPR2 binding pocket based on the known structure of the receptor and the characterization of other small-molecule agonists. The experimental protocols detailed herein offer a robust methodology for the comprehensive evaluation of novel ALX/FPR2 agonists. Further research, including co-crystallization studies and computational modeling of this compound with the ALX/FPR2 receptor, will be invaluable in elucidating the precise molecular interactions and guiding the development of next-generation anti-inflammatory therapeutics.

References

- 1. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-specific conformational change of the G-protein–coupled receptor ALX/FPR2 determines proresolving functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of ligand binding modes at the human formyl peptide receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis for the access and binding of resolvin D1 (RvD1) to formyl peptide receptor 2 (FPR2/ALX), a class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALX/FPR2 Activation by Stereoisomers of D1 Resolvins Elucidating with Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural determinants for the interaction of formyl peptide receptor 2 with peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. criver.com [criver.com]

- 17. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Downstream Gene Expression Effects of ALXR-Agonist-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALXR-agonist-6 is a synthetic agonist targeting the ALX/FPR2 receptor, a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathological processes. The activation of ALX/FPR2 is of significant interest to the scientific community due to its dual role in mediating both pro-inflammatory and pro-resolving inflammatory responses. This paradoxical functionality is largely dependent on the specific ligand binding to the receptor. This technical guide provides an in-depth overview of the downstream effects of this compound on gene expression, detailing the signaling pathways involved, experimental methodologies for their study, and a summary of known gene expression changes.

ALX/FPR2 Signaling Pathways

Activation of the ALX/FPR2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. These pathways ultimately converge on the nucleus to modulate the expression of a host of genes that govern cellular responses. The primary signaling cascades associated with ALX/FPR2 activation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK) pathway, and the NF-κB signaling pathway.[1][2]

Caption: ALX/FPR2 signaling pathways activated by this compound.

Downstream Gene Expression Changes

The activation of ALX/FPR2 by agonists can lead to a diverse range of changes in gene expression, reflecting the receptor's capacity to mediate both pro-inflammatory and anti-inflammatory/pro-resolving effects. The specific genes that are up- or down-regulated are highly dependent on the cellular context and the nature of the agonist. While a comprehensive quantitative dataset for this compound is not publicly available, the following table summarizes the known gene expression changes associated with the activation of the ALX/FPR2 receptor by various agonists.

| Gene Target Class | Specific Genes | Regulation | Implied Function |

| Pro-inflammatory Cytokines | IL-1β, IL-6, TNF-α | Down-regulated (by pro-resolving agonists) | Attenuation of inflammation |

| Anti-inflammatory Cytokines | IL-10 | Up-regulated (by pro-resolving agonists) | Promotion of inflammation resolution |

| Chemokines | CXCL1, CXCL2, CCL2 | Down-regulated (by pro-resolving agonists) | Reduced immune cell recruitment |

| Cell Adhesion Molecules | ICAM-1 | Down-regulated | Reduced leukocyte adhesion |

| Apoptosis Regulators | Caspase-3 | Down-regulated (by pro-resolving agonists) | Inhibition of apoptosis |

| M1 Macrophage Markers | iNOS, CD86 | Down-regulated | Shift towards anti-inflammatory phenotype |

| M2 Macrophage Markers | Arginase-1, CD206 | Up-regulated | Promotion of tissue repair |

Experimental Protocols

To investigate the downstream effects of this compound on gene expression, a series of well-established molecular biology techniques are employed. The general workflow involves cell culture and treatment, followed by RNA extraction and gene expression analysis.

Caption: Experimental workflow for analyzing gene expression changes.

Cell Culture and Treatment

-

Cell Lines: Select a cell line that endogenously expresses the ALX/FPR2 receptor, such as human peripheral blood mononuclear cells (PBMCs), neutrophils, or macrophage cell lines (e.g., U937, THP-1).

-

Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Agonist Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final working concentrations in culture medium.